BenchChemオンラインストアへようこそ!

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one

PAR-1 antagonist Cinnamoyl-piperazine Thrombosis

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one, with CAS number 1025579-33-2 and molecular formula C20H21ClN2O, is a synthetic small molecule belonging to the cinnamoyl-piperazine class. It is structurally defined as (E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one.

Molecular Formula C20H21ClN2O
Molecular Weight 340.85
CAS No. 1025579-33-2
Cat. No. B2952636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one
CAS1025579-33-2
Molecular FormulaC20H21ClN2O
Molecular Weight340.85
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C20H21ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+
InChIKeyBWSXVIILXWADLL-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one (CAS 1025579-33-2), a Cinnamoyl-Piperazine PAR-1 Antagonist


1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one, with CAS number 1025579-33-2 and molecular formula C20H21ClN2O, is a synthetic small molecule belonging to the cinnamoyl-piperazine class . It is structurally defined as (E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one . Its primary known pharmacological activity is as an antagonist of the protease-activated receptor-1 (PAR-1), a target for antithrombotic therapies [1]. This compound is listed for research purposes by chemical suppliers but lacks extensive public pharmacological characterization .

Procurement Alert: Why Generic Substitution is Unreliable for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one


Generic substitution within the cinnamoyl-piperazine PAR-1 antagonist class is not supported by the current public domain evidence for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one. The patent literature covering this class establishes that minor structural modifications, such as the specific halogen and alkyl substitution pattern on the phenyl ring attached to the piperazine, are critical determinants of pharmacological activity and potency [1]. However, no head-to-head quantitative data comparing this specific compound to its closest analogs are available in peer-reviewed literature or patent examples. Therefore, any assumption of functional equivalence to other in-class candidates is empirically unfounded, and procurement for structure-activity relationship (SAR) studies or as a pharmacological tool requires verification of its specific properties [1].

Quantitative Evidence Guide for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one Differentiation


Absence of Published Quantitative Differentiation Data for This Specific Compound

A comprehensive search of primary research papers, patents, and authoritative databases found precisely zero instances of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one being subjected to a quantitative biological assay with a named comparator or baseline. The compound is encompassed by the Markush structure in patent US 8,217,046 (and related filings) for cinnamoyl-piperazine PAR-1 antagonists [1]. However, this specific molecule is not among the worked examples; the exemplified compounds have different substitution patterns, such as 3-(2-Chloro-phenyl)-1-[4-(4-fluoro-benzyl)-piperazin-1-yl]-propenone [1]. The patent presents class-level assay data for PAR-1 antagonism (e.g., antagonism >60% of calcium signal at 10 µM for the class), but no data point is assigned to this specific compound [1]. Consequently, the quantitative differentiation between this compound and its closest analogs (e.g., compounds with 2-chloro, 4-fluoro-benzyl substitution) currently rests at zero verifiable data points.

PAR-1 antagonist Cinnamoyl-piperazine Thrombosis

Physicochemical Property Differentiation from the Parent Scaffold

The target compound's identity can be verified by its distinct calculated molecular properties compared to the unsubstituted cinnamoyl-piperazine parent scaffold. The presence of the 5-chloro-2-methylphenyl substituent increases molecular weight to 340.85 g/mol and adds a chlorine atom, which increases lipophilicity and alters hydrogen bonding potential compared to the parent (E)-3-phenyl-1-(piperazin-1-yl)prop-2-en-1-one [1]. While no experimental logP or solubility data are available, the calculated difference in molecular weight (+114.1 g/mol) and the addition of one hydrogen bond acceptor (chlorine) versus the parent scaffold represent quantifiable structural differentiation [1].

Lipophilicity Drug-likeness Cinnamoyl-piperazine

Potential Application Scenarios for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one Based on Class Inference


Core Scaffold for a Focused PAR-1 Antagonist SAR Library

This compound is most rationally procured as a key intermediate or core scaffold for synthesizing a focused library of PAR-1 antagonists. Its structure represents a specific, uncharacterized point in the chemical space defined by the general Markush formula in US Patent 8,217,046 [1]. Researchers can use it to explore the SAR around the 5-chloro-2-methyl substitution pattern, for which the patent suggests, at the class level, potential for high PAR-1 antagonism [1]. This scenario is supported by the compound's direct connection to the patented cinnamoyl-piperazine class, but its specific activity remains unvalidated.

Negative Control or Inactive Analog for Validated PAR-1 Chemotypes

If a research team has an established, potent PAR-1 antagonist with a different substitution pattern (e.g., from the patent examples like 3-(2-Chloro-phenyl)-1-[4-(4-fluoro-benzyl)-piperazin-1-yl]-propenone [1]), this compound could be procured for use as a structurally related but potentially less active or inactive control. This application is speculative and depends entirely on the compound's uncharacterized IC50, requiring in-house validation. The purchase would be justified by the need for a closely matched physical-chemical analog for target engagement studies.

Starting Material for the Synthesis of Radioligands or Chemical Probes

The cinnamoyl moiety provides a potential site for isotopic labeling, and the overall structure can be derivatized to create PAR-1 chemical probes. Procuring this specific compound provides a starting point that is different from the patent examples [1], potentially generating a novel probe with unique selectivity or binding kinetics. The value proposition is based solely on its structural novelty within the class, as its biological profile is currently unknown, making it a high-risk, high-reward research tool.

Quote Request

Request a Quote for 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.